"synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate"
"synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate"
An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This guide focuses on a practical and efficient three-step synthetic sequence starting from the commercially available 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. The core transformation leverages the robust Willgerodt-Kindler reaction to elaborate the acetyl side chain into the desired acetic acid methyl ester. Each step is detailed with mechanistic insights, justifications for procedural choices, and a complete experimental protocol. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the 1,4-Benzoxazinone Core
The 2H-1,4-benzoxazin-3(4H)-one heterocyclic system is a cornerstone in the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] The title compound, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, serves as a key intermediate for the synthesis of more complex molecules, where the ester functionality can be further modified to explore structure-activity relationships.
This guide presents a reliable synthetic route that prioritizes accessibility of starting materials and procedural robustness. The chosen strategy begins with 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, a readily available building block.[4][5] The key transformation is the Willgerodt-Kindler reaction, a powerful method for converting aryl ketones into their corresponding carboxylic acids (via a thioamide intermediate), effectively adding a carbon atom and changing the functional group.[6][7][8]
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, which is both logical and efficient for laboratory-scale preparation. The workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate.
Step 1: Willgerodt-Kindler Reaction of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Mechanistic Insight: The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone to a thioamide with the same number of carbon atoms, but with the amide functionality at the terminal position of the alkyl chain.[7][8] The reaction proceeds through a complex mechanism involving the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving aziridine intermediates, leads to the migration of the nitrogen atom to the terminal carbon of the original acetyl group.[9]
Experimental Protocol:
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (4 equivalents).
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Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, the reaction mixture is typically used directly in the next hydrolysis step without purification of the intermediate thioamide.
Step 2: Hydrolysis of the Thioamide Intermediate
Causality in Protocol: The crude thioamide from the Willgerodt-Kindler reaction is hydrolyzed to the corresponding carboxylic acid. Both acidic and basic conditions can be employed for this hydrolysis. Basic hydrolysis is often preferred as it can be carried out in a one-pot fashion following the initial reaction. The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can significantly accelerate the hydrolysis of the thiomorpholide.[10]
Experimental Protocol:
-
Hydrolysis: To the cooled reaction mixture from Step 1, add a 20% aqueous solution of sodium hydroxide (NaOH). The mixture is then heated to reflux (approximately 100 °C) for 8-12 hours.
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Isolation of Carboxylic Acid: After cooling, the reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar impurities. The aqueous layer is then acidified to a pH of approximately 2 with a strong acid, such as concentrated hydrochloric acid (HCl).
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Purification: The precipitated solid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Step 3: Fischer Esterification to Yield the Final Product
Expertise in Action: The final step is the esterification of the carboxylic acid to the methyl ester. A classic Fischer esterification, using methanol as both the solvent and the reagent in the presence of a catalytic amount of strong acid, is a reliable and cost-effective method.
Experimental Protocol:
-
Reaction Setup: Suspend the dried 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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Final Purification: The crude Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a pure solid.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Willgerodt-Kindler | Sulfur, Morpholine | >90% (crude) | Used directly |
| 2 | Hydrolysis | Sodium Hydroxide | 70-85% | >95% |
| 3 | Esterification | Methanol, H₂SO₄ (cat.) | 85-95% | >98% |
Characterization of the Final Product
The structure of the synthesized Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and connectivity of all protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify key functional groups such as the ester carbonyl, amide carbonyl, and N-H bond.
Conclusion
This guide has outlined a robust and reproducible synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. The presented three-step approach, centered around the Willgerodt-Kindler reaction, offers a practical route for obtaining this valuable intermediate for further research and development in medicinal chemistry. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary information to successfully implement this synthesis in their laboratories.
References
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]
- Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
- RAPID N-ALKYLATION OF BENZOXAZINONES AND BENZOTHIAZINONES UNDER MICROWAVE IRRADI
- Willgerodt-Kindler Reaction. SynArchive.
- Full article: Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
- Willgerodt rearrangement. Wikipedia.
- Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
- Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books.
- Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines.
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006-08-20). Sciencemadness.org.
- Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025-01-20). PMC - PubMed Central.
- Draw the mechanism for the reaction converting acetophenone to phenyl acet
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
- Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines | The Journal of Organic Chemistry. (2021-08-18).
- Optimum Conditions for the Willgerodt-Kindler Reaction. 1. (1986). SciSpace.
- Willgerodt-Kindler featuring acetophenone. (2020-12-02). Sciencemadness Discussion Board.
- Method for generating phenylacetate by acetophenone in one step.
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation.
-
(PDF) Synthesis of 6-[(4-chromon-3-yl-benzopyrano[4,3-b] pyridin-2-yl)]-2H-[6][7]-benzoxazin-3(4H)-ones. (2025-12-05). ResearchGate.
- ChemInform Abstract: The Preparation of 2H‐1,4‐benzoxazin‐3‐(4H)
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
- Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. (2025-08-10).
- 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.
- 6-Acetyl-2H-1,4-benzoxazin-3(4h)-one. Chem-Impex.
- 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Amerigo Scientific.
- The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones.
- Preparation method of flumioxazin.
- Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone deriv
- Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
- 2-(6-Acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid. SynHet.
- 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. NIH.
Sources
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one - Amerigo Scientific [amerigoscientific.com]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. synarchive.com [synarchive.com]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. sciencemadness.org [sciencemadness.org]
